molecular formula C16H21NO3S B2549174 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)pivalamide CAS No. 863020-55-7

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)pivalamide

Cat. No.: B2549174
CAS No.: 863020-55-7
M. Wt: 307.41
InChI Key: OYMIHAFHWHGYDB-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)pivalamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a dioxido-dihydrothiophene ring and a p-tolyl group attached to a pivalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)pivalamide typically involves the following steps:

    Formation of the Dioxido-Dihydrothiophene Ring: This step involves the oxidation of a thiophene derivative to form the dioxido-dihydrothiophene ring. Common oxidizing agents used in this reaction include hydrogen peroxide or m-chloroperbenzoic acid.

    Attachment of the Pivalamide Moiety: The pivalamide group is introduced through an amide coupling reaction. This can be achieved using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

    Introduction of the p-Tolyl Group: The p-tolyl group is typically introduced via a nucleophilic substitution reaction, where a suitable p-tolyl halide reacts with the intermediate compound formed in the previous steps.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)pivalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized under strong oxidizing conditions, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the dioxido-dihydrothiophene ring back to its thiophene form.

    Substitution: The p-tolyl group can be substituted with other aromatic or aliphatic groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Alkyl halides, aryl halides, and suitable catalysts such as palladium or copper complexes.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Thiophene derivatives.

    Substitution: Various substituted pivalamide derivatives.

Scientific Research Applications

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)pivalamide has found applications in several areas of scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)pivalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes, thereby affecting metabolic pathways.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

    DNA Interaction: Binding to DNA and interfering with replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydrothiophen-3-yl)-N-(p-tolyl)pivalamide: Lacks the dioxido group, resulting in different chemical and biological properties.

    N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(phenyl)pivalamide: Contains a phenyl group instead of a p-tolyl group, leading to variations in reactivity and applications.

Uniqueness

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)pivalamide is unique due to the presence of both the dioxido-dihydrothiophene ring and the p-tolyl group, which confer distinct chemical reactivity and potential biological activity. Its combination of structural features makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2,2-dimethyl-N-(4-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3S/c1-12-5-7-13(8-6-12)17(15(18)16(2,3)4)14-9-10-21(19,20)11-14/h5-10,14H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMIHAFHWHGYDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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